

# RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RBN-2397

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**RBN-2397** is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway.[1] In a variety of solid tumors, PARP7 is overexpressed and acts to suppress innate anti-tumor immunity.[2] **RBN-2397** reverses this immunosuppression by inhibiting the catalytic activity of PARP7, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent induction of type I IFN signaling.[3][4] This whitepaper provides a comprehensive technical overview of **RBN-2397**, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity.

## Introduction: The Role of PARP7 and TBK1 in Cancer Immunology

The innate immune system plays a critical role in tumor surveillance and elimination. A key pathway in this process is the cGAS-STING pathway, which detects the presence of cytosolic DNA, a common feature of cancer cells, and initiates a signaling cascade that results in the production of type I interferons.[5] TBK1 is a crucial kinase in this pathway, responsible for phosphorylating and activating the transcription factor IRF3, which in turn drives the expression of type I IFNs.[5][6]

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of this pathway.[7] It directly interacts with and inhibits TBK1, thereby suppressing the type I IFN response and allowing tumors to evade immune detection.[3][4] The expression of PARP7 is often amplified in various cancers, making it an attractive therapeutic target.[8] **RBN-2397** was developed as a potent and selective inhibitor of PARP7 to restore this critical anti-tumor immune response.[1][9]

## Mechanism of Action of RBN-2397

**RBN-2397** is an orally active, NAD<sup>+</sup> competitive inhibitor of PARP7.[10][11] By binding to the NAD<sup>+</sup>-binding site of PARP7, **RBN-2397** blocks its mono-ADP-ribosylation (MARylation) activity.[9] This inhibition prevents PARP7 from suppressing TBK1, leading to the activation of the TBK1-IRF3 signaling axis and the subsequent production of type I interferons.[3][4] The restoration of type I IFN signaling has two major anti-tumor effects:

- **Direct Cancer Cell Effects:** The induction of type I IFNs can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[12]
- **Immune-Mediated Effects:** Type I IFNs promote the recruitment and activation of various immune cells, including cytotoxic T lymphocytes, into the tumor microenvironment, leading to a robust anti-tumor immune response.[9][13]

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## Preclinical and Clinical Data

The efficacy of **RBN-2397** has been evaluated in a range of preclinical models and early-phase clinical trials.

### Preclinical Activity

**RBN-2397** has demonstrated potent and selective inhibition of PARP7 in biochemical and cellular assays.

Parameter	Value	Cell Line/Model	Reference
IC50 (PARP7)	<3 nM	Biochemical Assay	[10][11]
Kd (PARP7)	<0.001 $\mu$ M	Binding Assay	[10][11]
EC50 (MARylation)	1 nM	Cellular Biochemical Assay	[11]
IC50 (Cell Proliferation)	20 nM	NCI-H1373 Lung Cancer Cells	[11]

In vivo studies have shown that oral administration of **RBN-2397** leads to significant anti-tumor activity.

Model	Dosing	Outcome	Reference
NCI-H1373 Xenografts	3-100 mg/kg, once daily	Complete tumor regressions at 100 mg/kg	[10][11]
CT26 Syngeneic Model	3-100 mg/kg, once daily	Durable complete responses and induction of tumor-specific adaptive immune memory	[11]

## Clinical Trial Data

A first-in-human Phase 1 study (NCT04053673) evaluated the safety and preliminary efficacy of **RBN-2397** in patients with advanced solid tumors.[14][15]

Trial Phase	Patient Population	Recommended Phase 2 Dose	Key Findings	Reference
Phase 1	Advanced Solid Tumors	200 mg twice daily	Well-tolerated safety profile; Preliminary anti-tumor activity observed, including partial responses in breast and head and neck squamous cell carcinoma.[14] [16]	[14]

Further clinical development is ongoing, including studies of **RBN-2397** in combination with immune checkpoint inhibitors like pembrolizumab (NCT05127590).[17]

## Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, the principles of the key assays used to characterize **RBN-2397** are described below.

### PARP7 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP7 in vitro. A common method involves measuring the incorporation of biotinylated NAD<sup>+</sup> onto a histone substrate. The signal is detected using a streptavidin-conjugated reporter.

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### Cellular MARylation Assay

This assay measures the inhibition of PARP7-mediated mono-ADP-ribosylation in a cellular context. Cells overexpressing PARP7 are treated with the inhibitor, and the level of protein

MARylation is assessed, often by Western blot using an antibody specific for mono-ADP-ribose.

## STAT1 Phosphorylation Assay

To assess the activation of the type I IFN pathway, the phosphorylation of STAT1 (a downstream target) is measured. Cancer cells are treated with **RBN-2397**, and phosphorylated STAT1 levels are quantified by Western blot or flow cytometry using a phospho-specific antibody.<sup>[11]</sup>

## In Vivo Xenograft Studies

Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with **RBN-2397** or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.<sup>[10][11]</sup>

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## Conclusion

**RBN-2397** represents a novel and promising therapeutic strategy for the treatment of solid tumors. By inhibiting PARP7, **RBN-2397** effectively removes a key brake on the innate immune system, leading to the activation of TBK1 and the restoration of a potent type I interferon-mediated anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy. Ongoing clinical trials will further elucidate the therapeutic potential of **RBN-2397**, both as a monotherapy and in combination with other immunotherapies.

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- To cite this document: BenchChem. [RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2742868#rbn-2397-and-its-regulation-of-tbk1-activity]

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